molecular formula C20H12O6 B1262607 preussomerin EG1

preussomerin EG1

Cat. No. B1262607
M. Wt: 348.3 g/mol
InChI Key: NWZQCHXERIECGW-WOJBJXKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

preussomerin EG1 is a natural product found in Edenia gomezpompae and Edenia with data available.

Scientific Research Applications

Allelochemical Activity and Antifungal Properties

Preussomerin EG1, identified from the endophytic fungus Edenia gomezpompae, has shown significant allelochemical activity and antifungal properties. This compound, along with other naphthoquinone spiroketals, was isolated during the chemical investigation of E. gomezpompae and exhibited substantial growth inhibition against various phytopathogens, including fungoid oomycetes and fungi like Phythophtora capsici, Phythophtora parasitica, Fusarium oxysporum, and Alternaria solani. Preussomerin EG1 displayed the strongest bioactivity among the compounds tested, highlighting its potential as a natural fungicide or in the development of new antifungal agents (Macías-Rubalcava et al., 2008).

Synthetic and Structural Studies

Enantioselective total syntheses of preussomerins, including preussomerin EG1, have been reported, providing a foundation for the exploration of their biological activities and potential applications. The key transformation in these syntheses involves a stereospecific photochemical reaction enabling the control of the spiroacetal stereogenic center, which is crucial for the biological activity of these compounds. This synthetic approach opens up possibilities for the production and study of preussomerin derivatives with varied biological activities (Ando et al., 2022).

Antimycobacterial and Anti-Plasmodial Activities

Preussomerins, including variants related to preussomerin EG1, have been evaluated for their antimycobacterial and antiplasmodial activities. While the specific activity of preussomerin EG1 in these contexts is not detailed, the investigation of related compounds provides a basis for further exploration of preussomerin EG1's potential in treating infectious diseases caused by mycobacteria and Plasmodium species (Seephonkai et al., 2002).

Nematicidal Activity

Preussomerin analogues, including those structurally related to preussomerin EG1, have shown weak nematicidal activity against Bursaphelenchus xylophilus, a nematode responsible for pine wilt disease. This suggests that preussomerin EG1 and its derivatives could be explored for their potential in controlling nematode populations, contributing to the management of agricultural pests and related diseases (Dong et al., 2008).

properties

Product Name

preussomerin EG1

Molecular Formula

C20H12O6

Molecular Weight

348.3 g/mol

IUPAC Name

(1R,11R)-16-hydroxy-2,12,21-trioxahexacyclo[9.9.1.11,13.13,7.011,23.017,22]tricosa-3,5,7(23),9,13(22),14,16-heptaene-8,18-dione

InChI

InChI=1S/C20H12O6/c21-11-6-8-19-17-10(11)2-1-3-14(17)24-20(26-19)9-7-13(23)16-12(22)4-5-15(25-19)18(16)20/h1-6,8,22H,7,9H2/t19-,20-/m1/s1

InChI Key

NWZQCHXERIECGW-WOJBJXKFSA-N

Isomeric SMILES

C1C[C@]23C4=C(C=CC(=C4C1=O)O)O[C@@]5(O2)C=CC(=O)C6=C5C(=CC=C6)O3

Canonical SMILES

C1CC23C4=C(C=CC(=C4C1=O)O)OC5(O2)C=CC(=O)C6=C5C(=CC=C6)O3

synonyms

preussomerin EG1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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